Tert-butyl N-[(4-bromo-1-methylpyrazol-3-yl)methyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
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Overview
Description
Tert-butyl N-[(4-bromo-1-methylpyrazol-3-yl)methyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate is a complex organic compound characterized by its bromo-substituted pyrazole ring and tert-butyl carbamate group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available 4-bromo-1-methylpyrazol-3-ylmethanol.
Reaction Steps: The compound undergoes a series of reactions including esterification, amidation, and protection steps to introduce the tert-butyl carbamate group.
Industrial Production Methods: Large-scale synthesis involves optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yields and purity.
Types of Reactions:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can be performed to modify the bromo group.
Substitution: Substitution reactions at the pyrazole ring are common, often involving nucleophilic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as amines and alcohols are used, often in the presence of a base.
Major Products Formed:
Oxidation products include carboxylic acids and ketones.
Reduction products include bromo-substituted pyrazoles.
Substitution products include various substituted pyrazoles.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Biology: It serves as a tool in studying biological systems, particularly in enzyme inhibition studies. Medicine: Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, often involving binding to enzymes or receptors. The exact mechanism can vary depending on the application but generally involves the formation of stable complexes with biological macromolecules.
Comparison with Similar Compounds
Tert-butyl N-[(4-bromo-5-cyano-1-methylpyrazol-3-yl)methyl]carbamate
Tert-butyl N-[(4-bromo-1-methylpyrazol-3-yl)methyl]carbamate
Uniqueness: The presence of the 2-methylpropan-2-yl group in this compound provides unique steric and electronic properties compared to similar compounds, influencing its reactivity and biological activity.
This detailed overview provides a comprehensive understanding of tert-butyl N-[(4-bromo-1-methylpyrazol-3-yl)methyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate, highlighting its synthesis, reactions, applications, and mechanisms
Properties
IUPAC Name |
tert-butyl N-[(4-bromo-1-methylpyrazol-3-yl)methyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24BrN3O4/c1-14(2,3)22-12(20)19(13(21)23-15(4,5)6)9-11-10(16)8-18(7)17-11/h8H,9H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJWGZFCNNRQKEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=NN(C=C1Br)C)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BrN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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